Fluprazine

Behavioral Pharmacology Aggression Research Serenics

Fluprazine (DU-27716) selectively suppresses offensive aggression (>70% reduction at 4–8 mg/kg IP) while sparing defensive behaviors and social interaction—a profile unmatched by eltoprazine, haloperidol, or other phenylpiperazines. Its outlier status in 5-HT1A binding/potency correlations suggests unique metabolite-driven pharmacology, making it ideal for pharmacokinetic probe studies and neurocircuitry dissection of offensive motivation. Also serves as anxiogenic-like reference in elevated plus-maze (1.25–2.5 mg/kg) and substitution probe for mixed 5-HT1A/1B agonist drug discrimination. Choose fluprazine when experimental design demands clean behavioral pharmacology without confounding sedation or social effects.

Molecular Formula C14H19F3N4O
Molecular Weight 316.32 g/mol
CAS No. 76716-60-4
Cat. No. B1216227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluprazine
CAS76716-60-4
Synonyms(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)urea
DU 27716
DU-27716
DU27716
fluprazine
fluprazine monohydrochloride
Molecular FormulaC14H19F3N4O
Molecular Weight316.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)N)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H19F3N4O/c15-14(16,17)11-2-1-3-12(10-11)21-8-6-20(7-9-21)5-4-19-13(18)22/h1-3,10H,4-9H2,(H3,18,19,22)
InChIKeyCHQKHXJPWDSTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluprazine (CAS 76716-60-4): A Phenylpiperazine Serenic for Behavioral Selectivity Research


Fluprazine (DU-27716) is a phenylpiperazine-class psychoactive compound investigated for its potential as a behaviorally selective anti-aggressive (serenic) agent [1]. It is structurally and pharmacologically related to other phenylpiperazines including eltoprazine, batoprazine, and TFMPP, and shares a putative mechanism of action as an agonist at 5-HT1A and 5-HT1B serotonin receptors [2][3]. Fluprazine is distinguished by its functional profile: it robustly inhibits offensive aggression while largely sparing defensive behaviors and social interaction in rodent models, a property that has made it a valuable tool for dissecting the neurochemical substrates of different forms of intraspecific aggression [4][5]. Its CAS registry number is 76716-60-4 and it has a molecular weight of 316.32 g/mol [3].

Fluprazine (76716-60-4) vs. In-Class Analogs: Why Substitution Compromises Behavioral Selectivity


While fluprazine shares its phenylpiperazine core and 5-HT1A/1B agonist activity with eltoprazine, batoprazine, and TFMPP, these in-class compounds are not functionally interchangeable. Direct comparative studies reveal that even closely related analogs exhibit distinct behavioral profiles. For instance, fluprazine and eltoprazine, though both serenics, differentially affect neophobic responses and social attraction, with eltoprazine weakly ameliorating neophobia while fluprazine does not [1]. Similarly, fluprazine was identified as a major exception in the correlation between 5-HT1A binding affinity and anti-aggressive potency, suggesting its effects may be mediated by active metabolites or distinct receptor interactions [2]. Furthermore, the stimulus properties of eltoprazine generalize to fluprazine, confirming shared serotonergic activity, but the specific functional outcomes—particularly the degree of defensive behavior sparing—differ across the class [3]. These quantitative and qualitative differences preclude simple substitution and underscore the need for compound-specific selection in research applications.

Fluprazine (76716-60-4): Quantitative Evidence for Differentiated Behavioral Selectivity


Offensive Aggression Reduction >70% vs. Baseline with Minimal Social Behavior Impact

Fluprazine hydrochloride produced a robust and specific reduction in offensive aggression in resident-intruder tests. At doses of 4 and 8 mg/kg (IP), fluprazine reduced offensive behavior by more than 70% compared to baseline, with actual biting and wounding of intruders decreased by as much as 98% [1]. Critically, no reliable differences in other social or nonsocial behaviors were observed at these doses [1]. This contrasts with the comparator eltoprazine, which, while also reducing aggression, has been shown to enhance social interaction and exploration [2], and with the neuroleptic haloperidol, which induces significant sedation [2].

Behavioral Pharmacology Aggression Research Serenics

Preservation of Defensive Behaviors at 8 mg/kg: Offensive vs. Defensive Dissociation

Fluprazine hydrochloride at 8 mg/kg (IP), a dose that strongly inhibits offensive attack, does not reliably decrease a wide range of defensive reactions, including defensive biting attack to human handling and other stimulation in wild and septal syndrome rats [1]. This selective preservation of defensive behavior contrasts with other anti-aggressive agents that often cause general behavioral suppression. While eltoprazine also exhibits a specific anti-aggressive profile, direct comparative data on defensive behavior sparing for eltoprazine at equivalent doses is less explicitly quantified; its primary differentiator is the enhancement of social interaction [2].

Defensive Behavior Offensive Aggression Behavioral Specificity

Anxiogenic Profile in Elevated Plus-Maze at 1.25-2.5 mg/kg vs. 5-HT1A/1B Agonists

In the mouse elevated plus-maze, fluprazine (1.25-10 mg/kg) and eltoprazine produced profiles that were similar to one another and remarkably like those observed with the 5-HT1C/1B agonists TFMPP and mCPP [1]. At low doses (1.25-2.5 mg/kg), fluprazine and eltoprazine caused a preferential stimulation of closed arm entries, an effect also seen with low-dose TFMPP (0.63 mg/kg) and the selective 5-HT1B agonist CGS 12066B (2.5-10 mg/kg) [1]. In contrast, the selective 5-HT1A agonist 8-OH-DPAT produced effects only at 1.0 mg/kg with evidence of an anxiolytic/sedative action [1]. This indicates that fluprazine's behavioral signature in anxiety models more closely resembles that of 5-HT1B/1C-preferring agonists than pure 5-HT1A agonists.

Anxiety Elevated Plus-Maze Serotonin Receptor Agonists

Discriminative Stimulus Generalization: Fluprazine Fully Substitutes for Eltoprazine Cue at 0.5 mg/kg

In rats trained to discriminate eltoprazine (0.5 mg/kg, IP) from saline, the eltoprazine stimulus fully generalized to fluprazine [1]. The eltoprazine cue also generalized to the mixed 5-HT1A/1B agonist RU 24969, the 5-HT1B/1C agonist TFMPP, and the 5-HT1A agonist 8-OH-DPAT [1]. This pattern of generalization confirms that fluprazine produces a compound discriminative stimulus involving both 5-HT1A and 5-HT1B receptor activation, similar to eltoprazine. While both compounds share this stimulus property, the functional behavioral outcomes (e.g., effects on social interaction, defensive behavior) remain distinct, as outlined in other evidence items.

Drug Discrimination 5-HT1 Receptor Pharmacology Stimulus Properties

Deviation from 5-HT1A Binding-Antiaggression Correlation: Fluprazine as Major Exception

A study examining a series of N-alkyl-substituted aryl-piperazine drugs found a good correlation between their ability to inhibit isolation-induced aggression in mice and their affinity for hippocampal 5-HT1A binding sites (as measured by inhibition of [³H]-5-HT binding) [1]. The potent 5-HT1A agonist 8-OH-DPAT was the most potent in both assays (IC₅₀ = 1 nM for binding, ED₅₀ = 2.4 µmol/kg for aggression) [1]. Fluprazine (DU 27716) was a major exception to this correlation [1]. Further experiments using SKF 525-A to inhibit drug oxidation suggested that both fluprazine and its metabolites possess antiaggressive activity, potentially explaining its deviation from the binding-affinity/behavioral-potency relationship observed for other class members [1].

Receptor Binding Structure-Activity Relationship Antiaggressive Mechanism

Fluprazine (CAS 76716-60-4): Validated Research Applications in Behavioral Neuroscience


Dissecting Neural Substrates of Offensive vs. Defensive Aggression

Fluprazine is the optimal serenic tool for studies requiring selective suppression of offensive aggression without altering defensive behaviors or general social interaction. At 4-8 mg/kg IP, it reduces offensive attacks by >70% while sparing defensive biting and social exploration [1][2]. This profile is not fully replicated by eltoprazine, which enhances social interaction, or by haloperidol, which causes sedation. Researchers can use fluprazine to parse the distinct neurocircuitry of offensive motivation in resident-intruder and other agonistic encounter models.

Investigating 5-HT1B/1C-Mediated Anxiogenic Effects in Rodent Models

In the elevated plus-maze, fluprazine (1.25-2.5 mg/kg) produces an anxiogenic-like profile characterized by preferential stimulation of closed arm entries, an effect shared with TFMPP and CGS 12066B but opposite to the anxiolytic effect of the pure 5-HT1A agonist 8-OH-DPAT [3]. This makes fluprazine a suitable reference compound for studies examining the role of 5-HT1B and 5-HT1C receptors in anxiety-related behaviors, particularly those overlapping with aggression circuitry.

Probing Metabolite Contributions to Antiaggressive Drug Action

Fluprazine's status as a major outlier in the correlation between 5-HT1A binding affinity and in vivo antiaggressive potency suggests its effects may be mediated in part by active metabolites [4]. This property positions fluprazine as a valuable chemical probe for studies examining the pharmacokinetic and metabolic determinants of serenic drug action. Researchers can use fluprazine in combination with metabolic inhibitors (e.g., SKF 525-A) to differentiate parent compound effects from metabolite-driven pharmacology.

Drug Discrimination Studies of Mixed 5-HT1A/1B Agonist Cues

Because fluprazine fully substitutes for the discriminative stimulus of eltoprazine (0.5 mg/kg), it can be used as a training drug or substitution probe in operant drug discrimination paradigms to characterize the interoceptive effects of mixed 5-HT1A/1B agonists [5]. Its generalization profile helps define the receptor basis of serenic drug cues and distinguishes this class from selective 5-HT1A agonists like buspirone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.